Org 30029

Übersicht

Beschreibung

ORG-30029 is a small molecule drug that acts as a phosphodiesterase 3 inhibitor, phosphodiesterase 4 inhibitor, and calcium channel stimulant. It was initially developed by Akzo Nobel NV and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly heart failure .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

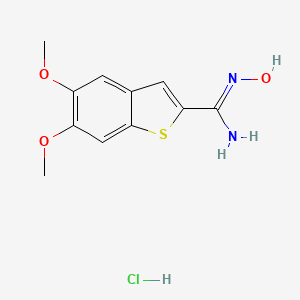

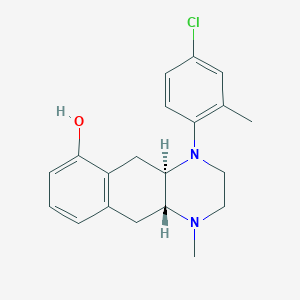

Org 30029, also known as N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide hydrochloride, primarily targets Phosphodiesterase 3 (PDE3) , Phosphodiesterase 4 (PDE4) , and calcium channels . These targets play crucial roles in cardiovascular diseases .

Mode of Action

This compound acts as a PDE3 inhibitor , PDE4 inhibitor , and calcium channel stimulant . As a PDE3 and PDE4 inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that triggers various cellular responses. As a calcium channel stimulant, it increases the influx of calcium ions, which can enhance muscle contraction, particularly in the heart .

Biochemical Pathways

The inhibition of PDE3 and PDE4 by this compound leads to an increase in cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which phosphorylates various proteins, leading to changes in cell function. In the context of cardiac cells, this can enhance cardiac contractility . The stimulation of calcium channels increases the influx of calcium ions, further promoting muscle contraction .

Result of Action

The combined action of this compound on PDE3, PDE4, and calcium channels can lead to enhanced cardiac contractility. This makes it potentially useful in conditions like heart failure where the heart’s ability to contract is compromised .

Biochemische Analyse

Biochemical Properties

N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity .

Cellular Effects

The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of target enzymes, such as cytochrome P450, and preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression. Furthermore, the compound can activate or inhibit transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At excessively high doses, the compound can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s metabolism may result in the formation of reactive intermediates, which can further interact with cellular components and affect metabolic processes .

Transport and Distribution

Within cells and tissues, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins .

Subcellular Localization

The subcellular localization of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Vorbereitungsmethoden

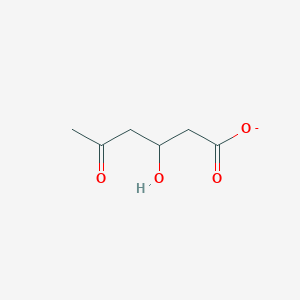

Die Synthese von ORG-30029 umfasst die Herstellung von zyklischen Nukleotid-Phosphodiesterase-Isoenzymen. Die Verbindung ist bekanntermaßen in den meisten organischen Lösungsmitteln unlöslich, mit Ausnahme von Methanol, in dem sie eine Löslichkeit von 50 mg/ml aufweist. Die Verbindung hat einen Schmelzpunkt von über 200 °C (Zersetzung) und einen pK von 3,79 in einem Wasser:Methanol-Gemisch (1:2 Vol/Vol) . Industrielle Produktionsmethoden für ORG-30029 sind nicht umfassend dokumentiert, beinhalten jedoch die Verwendung spezifischer Reaktionsbedingungen, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

ORG-30029 durchläuft verschiedene chemische Reaktionen, einschließlich der Hemmung von Phosphodiesterase-Isoenzymen und der Kalziumsensitivierung. Es wurde gezeigt, dass es die Kontraktilität dosisabhängig erhöht, wenn es in Langendorff-perfundierten Rattenherzen getestet wird . Die Verbindung ist wirksam bei der Hemmung der Histaminausschüttung aus menschlichen Basophilen, was ihre Rolle bei der Modulation von Entzündungsreaktionen zeigt . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind selektive und nicht-selektive Phosphodiesterase-Inhibitoren wie Rolipram und Theophyllin . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind erhöhte Spiegel an cyclischem Adenosinmonophosphat (cAMP) und eine erhöhte Kalziumempfindlichkeit in Herzgewebe .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

ORG-30029 entfaltet seine Wirkungen durch die Hemmung von Phosphodiesterase-3 und Phosphodiesterase-4, was zu erhöhten Spiegeln an cyclischem Adenosinmonophosphat (cAMP) in Herzgewebe führt. Dies führt zu einer verbesserten Kalziumempfindlichkeit und einer verbesserten myokardialen Kontraktilität . Die Verbindung wirkt auch als Kalziumkanal-Stimulator, was zu ihren positiven inotropen Wirkungen beiträgt . Zu den molekularen Zielstrukturen von ORG-30029 gehören Phosphodiesterase-Isoenzyme und Kalziumkanäle, die eine entscheidende Rolle bei der Regulierung der Herzfunktion und von Entzündungsreaktionen spielen .

Vergleich Mit ähnlichen Verbindungen

ORG-30029 ähnelt anderen Phosphodiesterase-Inhibitoren wie Milrinon und Rolipram. Es ist einzigartig in seiner doppelten Hemmung von Phosphodiesterase-3 und Phosphodiesterase-4 sowie seinen Kalziumkanal-stimulierenden Eigenschaften . Diese Kombination von Wirkungen macht ORG-30029 zu einem potenten kardiotonischen Mittel mit möglichen Anwendungen bei der Behandlung von Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen. Zu ähnlichen Verbindungen gehören:

3-Isobutyl-1-methylxanthin (IBMX): Ein nicht-selektiver Phosphodiesterase-Inhibitor, der in der Forschung zur Untersuchung von Signalwegen zyklischer Nukleotide eingesetzt wird.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride involves the reaction of 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid with hydroxylamine hydrochloride to form N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide. This intermediate is then reacted with thionyl chloride to form the corresponding chloride salt, which is then treated with aqueous hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid", "hydroxylamine hydrochloride", "thionyl chloride", "aqueous hydrochloric acid" ], "Reaction": [ "Step 1: 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in ethanol to form N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide.", "Step 2: The N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide intermediate is then reacted with thionyl chloride in dichloromethane to form the corresponding chloride salt.", "Step 3: The chloride salt is then treated with aqueous hydrochloric acid to yield the final product N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride as a white solid." ] } | |

| 101041-95-6 | |

Molekularformel |

C11H13ClN2O3S |

Molekulargewicht |

288.75 g/mol |

IUPAC-Name |

N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C11H12N2O3S.ClH/c1-15-7-3-6-4-10(11(12)13-14)17-9(6)5-8(7)16-2;/h3-5,14H,1-2H3,(H2,12,13);1H |

InChI-Schlüssel |

DVWBMWJOYIFITF-UHFFFAOYSA-N |

Isomerische SMILES |

COC1=C(C=C2C(=C1)C=C(S2)/C(=N\O)/N)OC.Cl |

SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |

| 101041-95-6 | |

Synonyme |

ORG 30029 ORG-30029 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

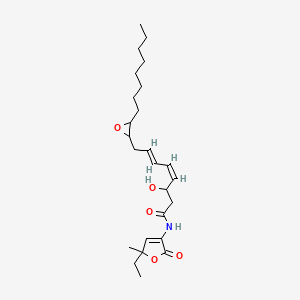

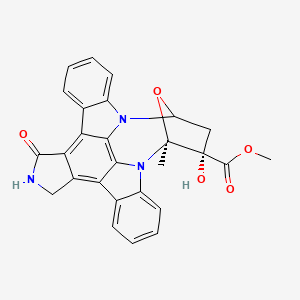

![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,11,13,37-heptahydroxy-17-[(8E,10E)-5-hydroxy-7-oxododeca-8,10-dien-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242793.png)

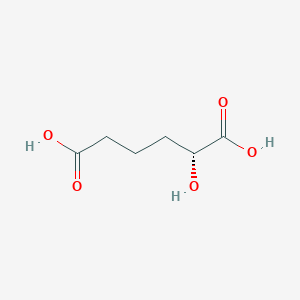

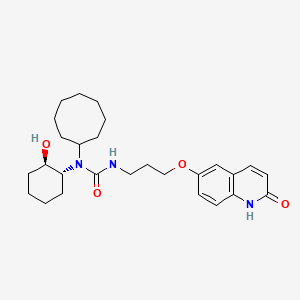

![2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B1242800.png)

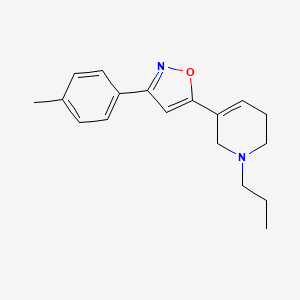

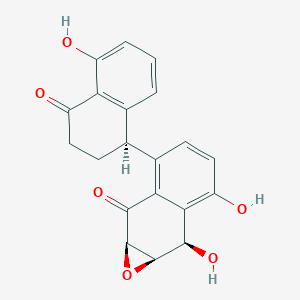

![4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1242803.png)